2-methylbut-3-yn-2-yl N-(2-methylphenyl)carbamate
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Overview
Description
2-Methylbut-3-yn-2-yl N-(2-methylphenyl)carbamate is an organic compound with a complex structure that includes both alkyne and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylbut-3-yn-2-yl N-(2-methylphenyl)carbamate typically involves the reaction of 2-methylbut-3-yn-2-ol with 2-methylphenyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst to facilitate the formation of the carbamate linkage .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature and pressure are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Methylbut-3-yn-2-yl N-(2-methylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.
Major Products
Oxidation: Products may include diketones or carboxylic acids.
Reduction: Products may include alkanes or alkenes.
Substitution: Products may include substituted carbamates or ureas.
Scientific Research Applications
2-Methylbut-3-yn-2-yl N-(2-methylphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-methylbut-3-yn-2-yl N-(2-methylphenyl)carbamate exerts its effects involves interactions with specific molecular targets. The alkyne group can participate in click chemistry reactions, while the carbamate group can interact with enzymes or proteins, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Methylbut-3-yn-2-ol: A precursor in the synthesis of the carbamate compound.
2-Methylbut-3-yn-2-yl acetate: Another derivative of 2-methylbut-3-yn-2-ol with different functional groups.
2-Methyl-3-butyn-2-amine: A related compound with an amine group instead of a carbamate.
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-methylbut-3-yn-2-yl N-(2-methylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-5-13(3,4)16-12(15)14-11-9-7-6-8-10(11)2/h1,6-9H,2-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYJTHOYDLXOFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)OC(C)(C)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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